3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea
Description
3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea is a synthetic organic compound that features an adamantane moiety, a dimethylamino-substituted phenyl group, and a urea linkage
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-24(2)18-5-3-14(4-6-18)13-21-23-19(25)22-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,13,15-17H,7-12H2,1-2H3,(H2,22,23,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGMYONWBKRNC-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Condensation Reaction: The functionalized adamantane derivative reacts with 4-(dimethylamino)benzaldehyde under basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then treated with an isocyanate or a urea derivative to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the Schiff base back to the corresponding amine.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with adamantane moieties are often used as ligands in catalytic reactions.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutics: Investigated for their potential therapeutic effects in various diseases.
Diagnostics: Used in diagnostic assays and imaging.
Industry
Materials Science: Used in the development of advanced materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety can enhance the compound’s stability and bioavailability, while the dimethylamino group can facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with an adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane moiety.
Rimantadine: Another antiviral drug with a similar structure.
Uniqueness
3-(Adamantan-1-YL)-1-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]urea is unique due to its combination of an adamantane moiety, a Schiff base, and a urea linkage. This combination can impart unique chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
